7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, methoxy, hydroxy, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thioamides, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Allyl (2E)-2-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Properties
Molecular Formula |
C24H24N2O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C24H24N2O5S/c1-4-31-20-9-8-15(10-21(20)30-3)18-12-22(27)26-23(19(18)13-25)32-14-24(26,28)16-6-5-7-17(11-16)29-2/h5-11,18,28H,4,12,14H2,1-3H3 |
InChI Key |
CMVZPWDRXZRPHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC(=CC=C4)OC)O)OC |
Origin of Product |
United States |
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